molecular formula C15H7Cl3F3N3O B11817431 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11817431
M. Wt: 408.6 g/mol
InChI Key: BLXRIZWQCJZSEK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogen atoms and a triazole ring, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the halogen atoms and the triazole ring, which can form hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
  • 5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole
  • 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one

Uniqueness

Compared to similar compounds, 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one stands out due to its specific combination of halogen atoms and the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H7Cl3F3N3O

Molecular Weight

408.6 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H7Cl3F3N3O/c16-9-3-1-7(5-10(9)17)13-22-14(25)24(23-13)12-4-2-8(6-11(12)18)15(19,20)21/h1-6H,(H,22,23,25)

InChI Key

BLXRIZWQCJZSEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl)Cl

Origin of Product

United States

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